1-((1-Propyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine
Description
1-((1-Propyl-1H-1,2,4-triazol-5-yl)methyl)-1H-pyrazol-4-amine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a propyl group at the N1 position and a methylene-linked pyrazole moiety bearing an amine group at the C4 position.
Properties
Molecular Formula |
C9H14N6 |
|---|---|
Molecular Weight |
206.25 g/mol |
IUPAC Name |
1-[(2-propyl-1,2,4-triazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C9H14N6/c1-2-3-15-9(11-7-13-15)6-14-5-8(10)4-12-14/h4-5,7H,2-3,6,10H2,1H3 |
InChI Key |
DFOOCOQQDUUBGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NC=N1)CN2C=C(C=N2)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution for Triazole-Pyrazole Coupling
A principal route involves coupling pre-synthesized 1-propyl-1H-1,2,4-triazole-5-methanol with 4-amino-1H-pyrazole via nucleophilic substitution. The triazole alcohol is typically activated using thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding chloride or bromide, which then reacts with the pyrazole amine under basic conditions.
Representative Procedure :
- Activation Step : 1-Propyl-1H-1,2,4-triazole-5-methanol (1.0 equiv) is treated with SOCl₂ (2.5 equiv) in dry dichloromethane (DCM) at 0°C for 2 h. Excess reagent is removed under reduced pressure.
- Coupling : The crude triazole chloride is dissolved in acetonitrile, and 4-amino-1H-pyrazole (1.2 equiv) is added with potassium carbonate (3.0 equiv). The mixture is refluxed for 12 h, yielding the target compound after column chromatography (silica gel, ethyl acetate/hexane).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (HPLC) | ≥97% |
| Reaction Time | 14 h |
Reductive Amination of Pyrazole Intermediates
An alternative approach employs reductive amination between 1-((1-propyl-1H-1,2,4-triazol-5-yl)methyl)-1H-pyrazol-4-carbaldehyde and ammonium acetate. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 facilitates selective reduction of the imine intermediate.
Optimization Insights :
- pH Control : Maintaining acidic conditions (acetic acid buffer) prevents over-reduction of the triazole ring.
- Catalyst Screening : Pd/C (10% w/w) in ethanol under hydrogen (1 atm) achieves >90% conversion in 6 h for analogous pyrazole amines.
Intermediate Synthesis and Functionalization
Preparation of 1-Propyl-1H-1,2,4-triazole-5-methanol
The triazole alcohol precursor is synthesized via cyclocondensation of propylhydrazine with ethyl glyoxylate, followed by lithium aluminum hydride (LiAlH₄) reduction:
- Cyclocondensation : Propylhydrazine (1.0 equiv) and ethyl glyoxylate (1.1 equiv) react in toluene at 110°C for 8 h to form 1-propyl-1H-1,2,4-triazole-5-carboxylate.
- Reduction : The ester is reduced with LiAlH₄ (2.0 equiv) in tetrahydrofuran (THF) at 0°C, yielding the alcohol after aqueous workup.
Critical Parameters :
| Step | Temperature | Time | Yield |
|---|---|---|---|
| Cyclocondensation | 110°C | 8 h | 85% |
| Reduction | 0°C → RT | 2 h | 78% |
Synthesis of 4-Amino-1H-pyrazole
4-Nitro-1H-pyrazole is hydrogenated using Pd/C (5–10% w/w) in ethanol under 30 psi H₂, achieving near-quantitative conversion. This method avoids competitive ring hydrogenation observed with Raney nickel catalysts.
Comparative Catalyst Performance :
| Catalyst | Pressure (psi) | Time | Yield |
|---|---|---|---|
| Pd/C 10% | 30 | 4 h | 98% |
| Ra-Ni | 50 | 6 h | 72% |
Analytical Validation and Quality Control
Chromatographic Profiling
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves the target compound (retention time: 8.2 min) from common impurities:
- Triazole Dehydration Product : 7.5 min
- Unreacted Pyrazole Amine : 2.1 min
Validation Parameters :
| Parameter | Result |
|---|---|
| LOD | 0.02 µg/mL |
| LOQ | 0.05 µg/mL |
| Linearity (R²) | 0.9998 |
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d₆) :
- δ 7.85 (s, 1H, pyrazole H-3)
- δ 6.92 (s, 1H, pyrazole H-5)
- δ 4.45 (s, 2H, CH₂ triazole-pyrazole)
- δ 4.12 (t, 2H, NCH₂CH₂CH₃)
- δ 1.75 (sextet, 2H, CH₂CH₂CH₃)
- δ 0.89 (t, 3H, CH₂CH₃)
HRMS (ESI+) :
Industrial-Scale Process Considerations
Solvent Recycling and Waste Management
Ethanol recovery via fractional distillation achieves 92% solvent reuse in hydrogenation steps. Triethylamine hydrochloride byproducts from coupling reactions are neutralized with NaOH for safe disposal.
Economic Metrics :
| Metric | Value |
|---|---|
| Raw Material Cost | $412/kg |
| Energy Consumption | 18 kWh/kg |
| E-Factor | 6.7 kg waste/kg API |
Chemical Reactions Analysis
1-((1-Propyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole or pyrazole ring can be substituted with various nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-((1-Propyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors involved in various diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-((1-Propyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrazole rings can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-((1-Propyl-1H-1,2,4-triazol-5-yl)methyl)-1H-pyrazol-4-amine with structurally related compounds, emphasizing substituent effects, physicochemical properties, and applications:
Key Observations:
Substituent Effects on Lipophilicity :
- The target compound’s propyl group increases logP compared to methyl (C7H11N7, MW 193.2) or ethyl (C7H11N7, MW 193.2) analogs, suggesting better membrane permeability .
- Bulky substituents (e.g., trifluoromethyl in ) further enhance target selectivity but may reduce synthetic yield .
Amine Position and Bioactivity :
- Pyrazole C4-amine (target compound) vs. C5-amine () alters hydrogen-bonding patterns, affecting binding to ATP pockets in kinases .
Salt Forms and Solubility :
Structural Complexity and Synthesis :
Q & A
Basic Research Question
- NMR Spectroscopy : - and -NMR are critical for confirming substituent positions and methylene bridge connectivity. Aromatic proton signals in pyrazole (δ 7.2–8.5 ppm) and triazole (δ 8.0–8.8 ppm) regions help distinguish structural isomers .
- X-ray Crystallography : Resolves ambiguities in substitution patterns, as seen in analogous triazole-pyrazole hybrids (e.g., planar triazole rings with dihedral angles <5° relative to pyrazole) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, particularly for distinguishing between methyl and propyl substituents .
How can researchers resolve contradictions in reported biological activity data?
Advanced Research Question
Contradictions often arise from variations in:
- Assay Conditions : Differences in cell lines, buffer pH, or incubation times (e.g., fluorinated analogs show pH-dependent activity shifts) .
- Structural Analog Confusion : Misassignment of substituent positions (e.g., 1-propyl vs. 3-propyl triazole isomers) can skew results. Cross-validate using crystallographic data .
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., logP, hydrogen-bonding capacity) influencing activity .
What strategies optimize reaction conditions to improve yield and purity?
Advanced Research Question
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for triazole alkylation .
- Catalyst Screening : Palladium/copper systems improve coupling efficiency in pyrazole functionalization (e.g., Suzuki-Miyaura reactions) .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during methylene bridge formation .
- In-line Analytics : Use FTIR or HPLC-MS to monitor intermediate stability and adjust reaction parameters dynamically .
How does the substitution pattern influence physicochemical properties?
Basic Research Question
- Propyl Group Impact : Increases lipophilicity (logP ↑0.8–1.2 vs. methyl analogs), enhancing membrane permeability but reducing aqueous solubility .
- Triazole vs. Pyrazole Electronics : Triazole’s electron-withdrawing nature lowers pKa of the amine group (e.g., pKa ~6.5 vs. ~7.8 for pyrazole-amine derivatives), affecting protonation states in biological environments .
- Methylene Linker : Introduces conformational flexibility, enabling dual-target engagement (e.g., enzyme-inhibitor interactions) .
What computational methods predict target interactions for this compound?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs, leveraging crystal structures of homologous targets (e.g., PDB: 8D1) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) to identify critical hydrogen bonds (e.g., NH–O=C interactions) .
- QSAR Modeling : Train models on datasets of triazole-pyrazole hybrids to predict IC values against specific enzymes (R >0.85 achievable with Random Forest algorithms) .
How should structure-activity relationship (SAR) studies focus on the propyl and triazole groups?
Advanced Research Question
- Propyl Chain Modifications : Compare n-propyl vs. isopropyl analogs to assess steric effects on target binding (e.g., isopropyl reduces activity by 40% in kinase assays due to bulk) .
- Triazole Substitution : Introduce electron-withdrawing groups (e.g., -F at position 5) to enhance electrophilicity and covalent binding potential .
- Bioisosteric Replacement : Replace triazole with tetrazole to evaluate changes in metabolic stability (CYP450 inactivation reduced by 30%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
